molecular formula C10H8N2OS B1235487 5H-Thiazolo[2,3-b]quinazolin-3(2H)-one

5H-Thiazolo[2,3-b]quinazolin-3(2H)-one

Cat. No. B1235487
M. Wt: 204.25 g/mol
InChI Key: HLMXNCAYJOMBQF-UHFFFAOYSA-N
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Description

5H-Thiazolo[2,3-b]quinazolin-3(2H)-one, also known as 5H-Thiazolo[2,3-b]quinazolin-3(2H)-one, is a useful research compound. Its molecular formula is C10H8N2OS and its molecular weight is 204.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Thiazolo[2,3-b]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Thiazolo[2,3-b]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

5H-[1,3]thiazolo[2,3-b]quinazolin-3-one

InChI

InChI=1S/C10H8N2OS/c13-9-6-14-10-11-8-4-2-1-3-7(8)5-12(9)10/h1-4H,5-6H2

InChI Key

HLMXNCAYJOMBQF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C3N1C(=O)CS3

synonyms

5H-thiazolo(2,3-b)quinazolin-3(2H)-one
5H-TQ-one

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of sodium borohydride (0.08 mol) and tellurium powder (0.034 mol) in 135 ml of anhydrous ethanol is heated under nitrogen atmosphere, preferably for about 15 min. After cooling to -20° C., 8.08 ml glacial acetic acid in 33.65 ml anhydrous ethanol solution (8.08:33.65 v/v) is added dropwise, and the mixture is stirred at -20° C. for 5 min. Stirring is followed by the addition of 0.013 mol of a substituted 2,3-dihydro-5H-thiazol[2,3-b]quinazoline derivative, synthesized by the procedures in the preceding sections (2) to (5), and dissolved in 13.5 ml anhydrous ethanol. The reaction mixture is allowed to warm up to ambient temperature and stirred for about 10 hours. The mixture is filtered through celite, and evaporated under reduced pressure. The residue is taken up in water and extracted with chloroform. The organic extract is dried over anhydrous magnesium sulfate and evaporated under reduced pressure, yielding the corresponding 2,3-dihydro-3-oxo-5H-thiazolo[2,3-b]quinazoline derivative with a saturated exocyclic bond at the 2 position of the 2,3-dihydro-5-thiazo[2,3-b]quinazoline moiety.
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
0.034 mol
Type
reactant
Reaction Step Two
Quantity
135 mL
Type
solvent
Reaction Step Two
Quantity
8.08 mL
Type
reactant
Reaction Step Three
Quantity
33.65 mL
Type
solvent
Reaction Step Three
[Compound]
Name
substituted 2,3-dihydro-5H-thiazol[2,3-b]quinazoline
Quantity
0.013 mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 1.0 g (0.006 mol) 3,4-dihydro-2(1H)-quinazolinethione (compound II), 0.57 g (0.006 mol) chloroacetic acid, and 0.54 g (0.0065 mol) sodium bicarbonate is mixed in 31.25 ml water, and heated overnight at 90° C. Then, 12.5 ml of dimethylformamide is added, and the reaction mixture is refluxed for 61/2 hours. After cooling, 5H-thiazolo[2,3-b]quinazolin-3(2H)-one, as the precipitated solid, is filtered off and recrystallized from anhydrous ethanol. Replacement of 3,4-dihydro-2(1H)-quinazolinethione by a derivative thereof in which a nuclear hydrogen of the benzene ring has been substituted with lower alkyl, alkoxy, halogen, trifluoromethyl, NO2 or NH2, results in the corresponding derivative of 5H-thiazolo[2,3-b]quinazolin-3(2H)-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
31.25 mL
Type
solvent
Reaction Step Three

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